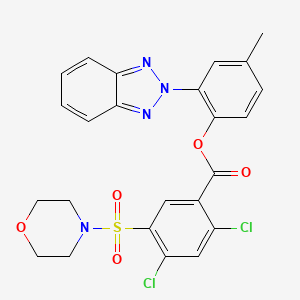![molecular formula C19H15BrN2O2 B11560403 2-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11560403.png)
2-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide is a complex organic compound with the molecular formula C19H15BrN2O2. This compound is characterized by the presence of a bromophenoxy group and a naphthalenylmethylidene group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide typically involves a multi-step process:
Formation of 3-bromophenoxyacetohydrazide: This is achieved by reacting 3-bromophenol with chloroacetohydrazide under basic conditions.
Condensation Reaction: The resulting 3-bromophenoxyacetohydrazide is then reacted with naphthalen-2-carbaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles.
Condensation Reactions: The hydrazide group can participate in further condensation reactions with aldehydes or ketones.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Condensation Reactions: Typically involve aldehydes or ketones in the presence of acid or base catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Condensation Products: Formation of Schiff bases or other hydrazone derivatives.
Oxidation and Reduction Products: Corresponding oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the naphthalenylmethylidene group can facilitate binding to other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-chlorophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
- 2-(3-fluorophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
- 2-(3-iodophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
Uniqueness
The presence of the bromine atom in 2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Propriétés
Formule moléculaire |
C19H15BrN2O2 |
|---|---|
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
2-(3-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H15BrN2O2/c20-17-6-3-7-18(11-17)24-13-19(23)22-21-12-14-8-9-15-4-1-2-5-16(15)10-14/h1-12H,13H2,(H,22,23)/b21-12+ |
Clé InChI |
QBDLFYLNZKNQCW-CIAFOILYSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)COC3=CC(=CC=C3)Br |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)COC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11560323.png)
![2,4-Dichloro-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide](/img/structure/B11560339.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11560346.png)

![4-Chloro-N-({N'-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11560361.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11560367.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide](/img/structure/B11560370.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11560374.png)
![(2Z)-1-(2,4-dinitrophenyl)-2-[1-(1-methylcyclohexyl)ethylidene]hydrazine](/img/structure/B11560379.png)
![3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11560382.png)
![4-{(E)-[(4-hydroxybenzoyl)hydrazono]methyl}-2-nitrophenyl benzoate](/img/structure/B11560386.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B11560390.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B11560391.png)
![N,N'-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B11560392.png)
